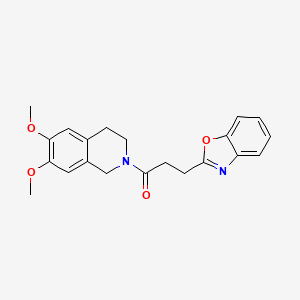
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide, also known as NEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NEB belongs to the class of compounds known as piperidinyl-butanamides and has been synthesized using various methods.
作用機序
The mechanism of action of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide involves its ability to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to enhance the release of dopamine and serotonin, which can improve mood and reduce anxiety. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. By blocking the NMDA receptor, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide can reduce the excitability of neurons and prevent neuronal cell death.
Biochemical and Physiological Effects
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to have several biochemical and physiological effects. It can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide can also reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which can reduce inflammation in the brain. Additionally, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide can increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
実験室実験の利点と制限
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has several advantages for lab experiments. It is stable and can be easily synthesized using standard laboratory techniques. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide is also relatively inexpensive and can be obtained in large quantities. However, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has not been extensively studied in human trials, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide research. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to have neuroprotective effects and can prevent neuronal cell death, which may be beneficial in these diseases. Another area of interest is its potential as an anticonvulsant. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to reduce the frequency and severity of seizures and may be useful in the treatment of epilepsy. Additionally, further studies are needed to establish the safety and efficacy of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide in humans.
Conclusion
In conclusion, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been synthesized using various methods and has been shown to have neuroprotective, anti-inflammatory, and anticonvulsant effects. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide modulates the activity of several neurotransmitters and can protect cells from oxidative damage. Although N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has several advantages for lab experiments, its safety and efficacy in humans are not well established, and further studies are needed to establish its potential applications in the treatment of various diseases.
合成法
The synthesis of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been achieved using several methods, including the reaction of 1-naphthalen-1-ylethylamine with 2-oxopiperidine-1-carboxylic acid, followed by the addition of butanoyl chloride. Another method involves the reaction of 1-naphthalen-1-ylethylamine with 3-(2-oxopiperidin-1-yl)propanoic acid, followed by the addition of thionyl chloride. The yield of N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide using these methods has been reported to be between 40-60%.
科学的研究の応用
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has also been found to have anti-inflammatory properties and can reduce inflammation in the brain. Additionally, N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide has been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures.
特性
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(23-13-6-5-12-21(23)25)14-20(24)22-16(2)18-11-7-9-17-8-3-4-10-19(17)18/h3-4,7-11,15-16H,5-6,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWYFUNLBLEFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C)C1=CC=CC2=CC=CC=C21)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthalen-1-ylethyl)-3-(2-oxopiperidin-1-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)



![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)
![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)